

# Role of Methyl 2-hydroxytricosanoate in sphingolipid metabolism

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## Compound of Interest

Compound Name: Methyl 2-hydroxytricosanoate

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An In-depth Technical Guide on the Role of **Methyl 2-hydroxytricosanoate** in Sphingolipid Metabolism

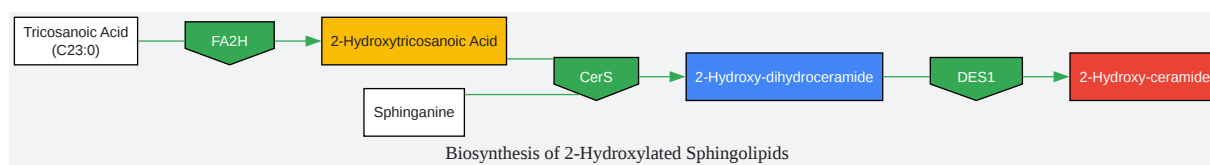
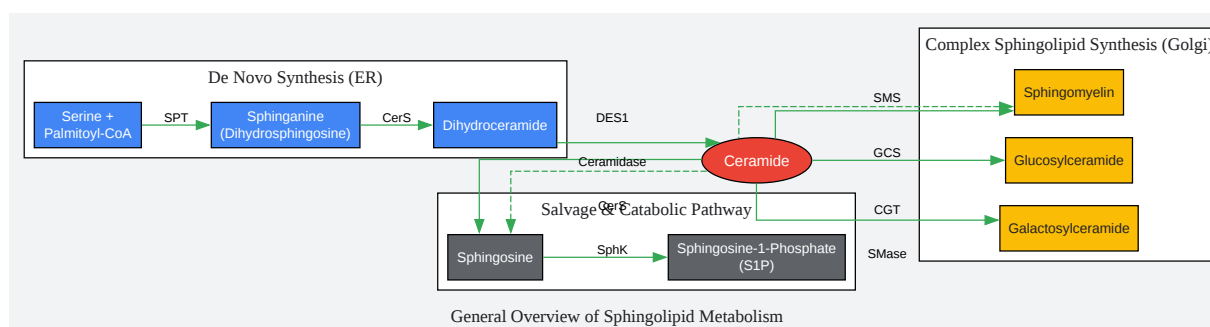
For Researchers, Scientists, and Drug Development Professionals

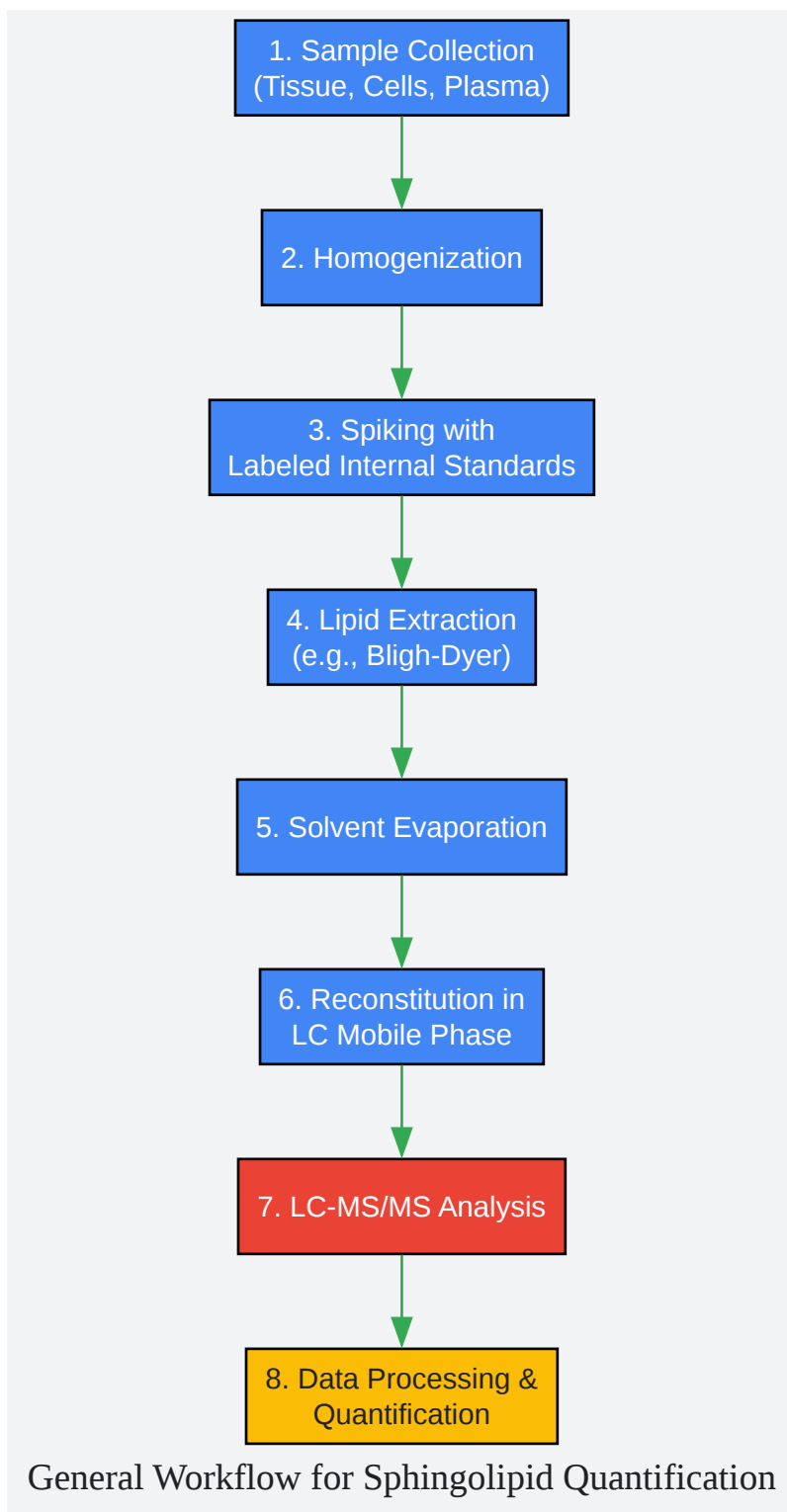
## Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in essential signaling pathways.[1] A specific subset of these, 2-hydroxylated sphingolipids, are characterized by the presence of a hydroxyl group on the C-2 position of the N-acyl fatty acid chain. These molecules are particularly abundant in the nervous system, skin, and kidneys.[2][3] The biosynthesis of these specialized lipids is dependent on the enzymatic activity of Fatty Acid 2-Hydroxylase (FA2H), which generates the 2-hydroxy fatty acid precursors.[4][5] **Methyl 2-hydroxytricosanoate** is the methyl ester of 2-hydroxytricosanoic acid, a very-long-chain fatty acid that, once hydroxylated, is incorporated into ceramides and subsequently more complex sphingolipids. Deficiencies in this pathway are linked to severe neurodegenerative disorders, highlighting the indispensable role of 2-hydroxylated sphingolipids in maintaining neurological function and tissue homeostasis.[6][7] This guide provides a detailed overview of the metabolic pathway, functional significance, quantitative data, and key experimental protocols relevant to the study of 2-hydroxytricosanoate and its role in sphingolipid metabolism.

## The Sphingolipid Metabolic Network: An Overview

Sphingolipid metabolism is a complex network of interconnected pathways responsible for the synthesis and breakdown of hundreds of distinct lipid species. The metabolic hub of this network is ceramide, a molecule composed of a sphingoid base N-acylated with a fatty acid.[1] [8] Ceramide can be generated through three primary routes: the de novo synthesis pathway, the hydrolysis of complex sphingolipids like sphingomyelin (the "sphingomyelin pathway"), and the recycling of sphingosine (the "salvage pathway").[9] From this central point, ceramide can be converted into a variety of complex sphingolipids, including sphingomyelin, glucosylceramides, and galactosylceramides, or be broken down into sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).[8][10]





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